GSK299115A vs. GSK180736A: Superior ROCK1 Potency and Divergent Kinase Selectivity
Direct comparison between GSK299115A and GSK180736A reveals a stark difference in ROCK1 inhibitory potency. GSK299115A inhibits ROCK1 with an IC50 of 8 nM, which is 12.5-fold more potent than GSK180736A's reported IC50 of 100 nM [1]. Furthermore, their selectivity profiles against GRK2 differ substantially: GSK299115A shows an IC50 of 3.2 μM, while GSK180736A demonstrates an IC50 of 0.77 μM, indicating a 4.2-fold difference in GRK2 activity . This data is supported by thermostabilization assays where GSK299115A increased GRK2 melting temperature (Tm) by 4.8 °C, compared to GSK180736A's 5.3 °C increase, further validating differential binding [2].
| Evidence Dimension | ROCK1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 8 nM |
| Comparator Or Baseline | GSK180736A: IC50 = 100 nM |
| Quantified Difference | 12.5-fold higher potency for GSK299115A |
| Conditions | Enzymatic assays (ADP-Glo kinase assay for GSK180736A; unspecified for GSK299115A) |
Why This Matters
This 12.5-fold difference in ROCK1 potency directly impacts the concentration required for effective target engagement in cellular assays, making GSK299115A the preferred choice when robust ROCK1 inhibition at lower concentrations is required.
- [1] BindingDB. GSK-180736A: IC50 100 nM for ROCK1. Affinity Data. 2025. View Source
- [2] Homan KT, et al. Identification and structure-function analysis of subfamily selective G protein-coupled receptor kinase inhibitors. ACS Chem Biol. 2015;10(1):310-319. (Table 1) View Source
